molecular formula C8H11F6NO B11717433 1,1,1,3,3,3-Hexafluoro-2-(piperidin-4-yl)propan-2-ol

1,1,1,3,3,3-Hexafluoro-2-(piperidin-4-yl)propan-2-ol

Cat. No.: B11717433
M. Wt: 251.17 g/mol
InChI Key: YERFFTGNQWUKJS-UHFFFAOYSA-N
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Description

1,1,1,3,3,3-Hexafluoro-2-(piperidin-4-yl)propan-2-ol is a fluorinated alcohol compound known for its high polarity and ionizing power. It is used in various chemical reactions and has applications in different scientific fields due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1,3,3,3-Hexafluoro-2-(piperidin-4-yl)propan-2-ol can be synthesized through the hydrogenation of hexafluoroacetone, which is derived from hexafluoropropylene . The reaction involves the following steps:

    Hexafluoropropylene to Hexafluoroacetone: This step involves the oxidation of hexafluoropropylene.

    Hydrogenation of Hexafluoroacetone: The hexafluoroacetone is then hydrogenated to produce this compound.

Industrial Production Methods

The industrial production of this compound typically follows the same synthetic route but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,1,1,3,3,3-Hexafluoro-2-(piperidin-4-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,1,3,3,3-Hexafluoro-2-(piperidin-4-yl)propan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects through its high polarity and ionizing power, which facilitate various chemical reactions. It acts as a solvent and catalyst in many reactions, enhancing the efficiency and yield of the desired products. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

1,1,1,3,3,3-Hexafluoro-2-(piperidin-4-yl)propan-2-ol is unique due to its high fluorine content, which imparts high polarity and ionizing power. Similar compounds include:

These compounds share similar properties but differ in their specific applications and reactivity.

Properties

Molecular Formula

C8H11F6NO

Molecular Weight

251.17 g/mol

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-piperidin-4-ylpropan-2-ol

InChI

InChI=1S/C8H11F6NO/c9-7(10,11)6(16,8(12,13)14)5-1-3-15-4-2-5/h5,15-16H,1-4H2

InChI Key

YERFFTGNQWUKJS-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

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